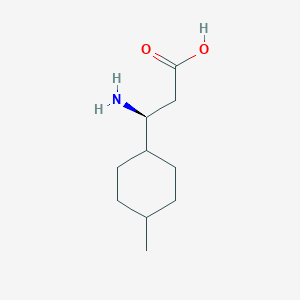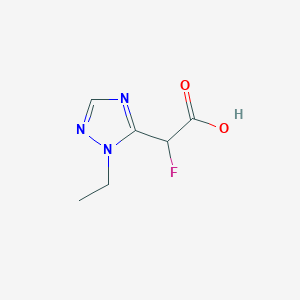
1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-ol is a heterocyclic compound with the molecular formula C6H7F3N2O It is characterized by the presence of a pyrazole ring substituted with an ethyl group at position 1, a trifluoromethyl group at position 5, and a hydroxyl group at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazine with trifluoroacetylacetone, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 3 can be oxidized to form a ketone.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-one.
Reduction: Formation of 1-Ethyl-5-(trifluoromethyl)-1H-dihydropyrazole-3-ol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, contributing to its biological activity.
Comparación Con Compuestos Similares
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole
- 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole
- 1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-ol
Comparison: 1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-ol is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. Compared to 1-Methyl-5-(trifluoromethyl)-1H-pyrazole, the ethyl group may provide different steric and electronic effects. The presence of the hydroxyl group at position 3, as opposed to other positions, can also significantly impact its chemical behavior and interactions with biological targets.
Propiedades
Fórmula molecular |
C6H7F3N2O |
|---|---|
Peso molecular |
180.13 g/mol |
Nombre IUPAC |
2-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C6H7F3N2O/c1-2-11-4(6(7,8)9)3-5(12)10-11/h3H,2H2,1H3,(H,10,12) |
Clave InChI |
QHNIUVWBTUJMQQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC(=O)N1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B13306618.png)
![{4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol](/img/structure/B13306626.png)
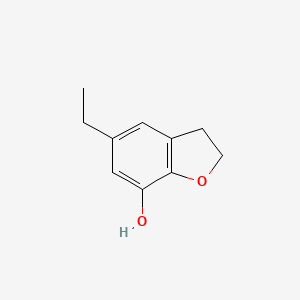
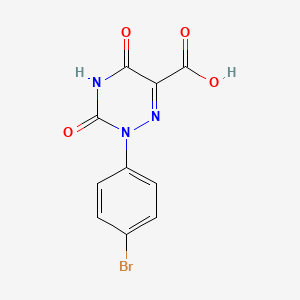

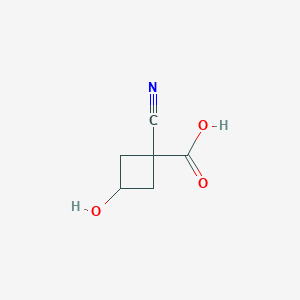
![2-[(But-3-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13306666.png)


